3-[2-(Pentafluorophenyl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[2-(Pentafluorophenyl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pentafluorophenyl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Pentafluorophenyl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pentafluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-[2-(Pentafluorophenyl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[2-(Pentafluorophenyl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances its binding affinity to certain proteins, while the propoxyphenyl group contributes to its overall stability and bioavailability. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)pyrrolidine-2,5-dione
- 1-Benzoylpyrrolidine-2,5-dione
- 1-Benzylpyrrolidine-2,5-dione
Uniqueness
3-[2-(Pentafluorophenyl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of both pentafluorophenyl and propoxyphenyl groups, which impart distinct chemical and biological properties. These features differentiate it from other pyrrolidine-2,5-dione derivatives, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16F5N3O3 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
3-[2-(2,3,4,5,6-pentafluorophenyl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H16F5N3O3/c1-2-7-30-10-5-3-9(4-6-10)27-12(28)8-11(19(27)29)25-26-18-16(23)14(21)13(20)15(22)17(18)24/h3-6,11,25-26H,2,7-8H2,1H3 |
InChI Key |
FGWVRSZCCAKRMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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